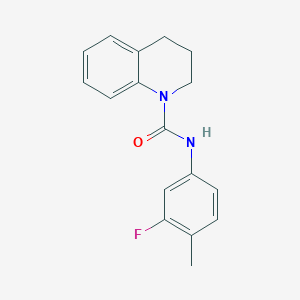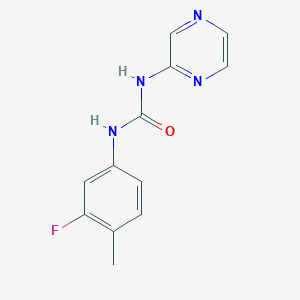![molecular formula C13H20N2O B4284514 N-[1-(4-methylphenyl)ethyl]-N'-propylurea](/img/structure/B4284514.png)
N-[1-(4-methylphenyl)ethyl]-N'-propylurea
Overview
Description
N-[1-(4-methylphenyl)ethyl]-N'-propylurea, also known as A-317491, is a selective antagonist of P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals, making A-317491 a potential candidate for the development of new pain medications.
Mechanism of Action
N-[1-(4-methylphenyl)ethyl]-N'-propylurea acts as a selective antagonist of P2X3 and P2X2/3 receptors, which are involved in the transmission of pain signals. By blocking these receptors, N-[1-(4-methylphenyl)ethyl]-N'-propylurea reduces the transmission of pain signals, leading to a reduction in pain sensation.
Biochemical and Physiological Effects
N-[1-(4-methylphenyl)ethyl]-N'-propylurea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter involved in pain transmission, in the spinal cord. N-[1-(4-methylphenyl)ethyl]-N'-propylurea has also been shown to reduce the activity of nociceptive neurons in the spinal cord, leading to a reduction in pain sensation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[1-(4-methylphenyl)ethyl]-N'-propylurea is its high selectivity for P2X3 and P2X2/3 receptors, which reduces the risk of off-target effects. N-[1-(4-methylphenyl)ethyl]-N'-propylurea is also relatively easy to synthesize, making it a readily available compound for research. One limitation of N-[1-(4-methylphenyl)ethyl]-N'-propylurea is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research on N-[1-(4-methylphenyl)ethyl]-N'-propylurea. One area of focus is the development of more potent and selective P2X3 and P2X2/3 receptor antagonists. Another area of focus is the identification of biomarkers that can be used to predict the efficacy of N-[1-(4-methylphenyl)ethyl]-N'-propylurea in individual patients. Finally, there is a need for more research on the long-term safety and efficacy of N-[1-(4-methylphenyl)ethyl]-N'-propylurea in humans.
Scientific Research Applications
N-[1-(4-methylphenyl)ethyl]-N'-propylurea has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to effectively reduce pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. N-[1-(4-methylphenyl)ethyl]-N'-propylurea has also been studied for its potential use in the treatment of migraine, where it has been shown to reduce the frequency and intensity of migraine attacks.
properties
IUPAC Name |
1-[1-(4-methylphenyl)ethyl]-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-9-14-13(16)15-11(3)12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQURYMAUYGLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(C)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4284454.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-cyclohexyl-1-piperazinecarboxamide](/img/structure/B4284457.png)
![1-(ethylsulfonyl)-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4284464.png)
![6-bromo-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4284469.png)
![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4284470.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-methylphenyl)quinoline](/img/structure/B4284478.png)
![1-(ethylsulfonyl)-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4284483.png)

![4-(4,6-dimethyl-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4284499.png)
![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284502.png)

![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284513.png)
![N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4284515.png)